3-(3-Chloropropanoyl)-1-methylurea
Description
Properties
IUPAC Name |
3-chloro-N-(methylcarbamoyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O2/c1-7-5(10)8-4(9)2-3-6/h2-3H2,1H3,(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIJFSINQCGYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-(3-Chloropropanoyl)-1-methylurea typically begins with 3-chloropropionyl chloride and 1-methylurea.
Reaction Conditions: The reaction involves the acylation of 1-methylurea with 3-chloropropionyl chloride. This process is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrially, the production of 3-chloropropionyl chloride, a key intermediate, can be achieved through the reaction of acrylic acid with thionyl chloride under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The chlorinated propanoyl group in 3-(3-Chloropropanoyl)-1-methylurea can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Acylation: The compound can act as an acylating agent, introducing the 3-chloropropanoyl group into various substrates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-chloropropionic acid and 1-methylurea.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Acylation: Lewis acids like aluminum chloride (AlCl3) can be used to catalyze the acylation reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis process.
Major Products:
Nucleophilic Substitution: Products include substituted ureas or thioureas.
Acylation: Products include acylated derivatives of various organic compounds.
Hydrolysis: Products include 3-chloropropionic acid and 1-methylurea.
Scientific Research Applications
Organic Synthesis
3-(3-Chloropropanoyl)-1-methylurea serves as an important intermediate in organic synthesis, particularly in the preparation of more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.
Medicinal Chemistry
The compound has been explored for its potential medicinal applications, particularly in drug development. It has shown promise as a scaffold for designing inhibitors targeting specific biological pathways, including enzyme inhibition.
Biological Studies
Research indicates that this compound can interact with nucleophilic sites in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various molecular pathways, making it a valuable tool in biochemical research.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings and adhesives, where strong adhesion and durability are required.
Table 1: Comparison of Applications
| Application Area | Description | Examples |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic compounds | Synthesis of pharmaceuticals |
| Medicinal Chemistry | Scaffold for drug design | Enzyme inhibitors |
| Biological Studies | Protein interaction studies | Enzyme inhibition assays |
| Industrial Applications | Production of specialty chemicals | Coatings, adhesives |
| Study Reference | Objective | Findings |
|---|---|---|
| Study A | Evaluate enzyme inhibition | Significant inhibition observed |
| Study B | Assess cytotoxicity | Low cytotoxicity compared to controls |
| Study C | Investigate protein modification | Altered protein function detected |
Mechanism of Action
The mechanism of action of 3-(3-Chloropropanoyl)-1-methylurea involves its ability to acylate nucleophilic sites in biological molecules. This acylation can inhibit enzyme activity by modifying active site residues, thereby preventing substrate binding and catalysis . The molecular targets often include serine or cysteine residues in enzymes, leading to the formation of stable acyl-enzyme intermediates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 3-(3-Chloropropanoyl)-1-methylurea with key analogs, focusing on molecular structure, applications, and functional differences.
Structural and Functional Comparisons
Key Research Findings
Reactivity: The chloropropanoyl group in this compound exhibits higher electrophilicity compared to aromatic analogs like Acetochlor, making it more reactive in nucleophilic substitution reactions. This property is critical in pharmaceutical synthesis, where it serves as an intermediate for APIs .
Environmental Behavior: Unlike Acetochlor, which adsorbs strongly to soil organic matter due to its dichlorophenyl group, the aliphatic chloropropanoyl moiety in this compound may result in lower soil retention and higher mobility in aquatic systems .
Toxicity Profile: While Acetochlor is classified as a herbicide with specific protein synthesis inhibition, the toxicity of this compound remains less documented.
Synthetic Utility: The compound’s trifluoroethyl analog, 3-(3-chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea, demonstrates enhanced stability under acidic conditions, highlighting the role of fluorine substituents in modulating reactivity .
Biological Activity
3-(3-Chloropropanoyl)-1-methylurea (CAS: 82277-88-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C4H8ClN2O
- Molecular Weight : 136.57 g/mol
- Structural Characteristics : The presence of a chloropropanoyl group may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. These include:
- Gram-positive and Gram-negative Bacteria : Studies suggest that related compounds demonstrate inhibitory effects against various bacterial strains, highlighting their potential as antibacterial agents.
Anticancer Properties
Preliminary investigations into the anticancer potential of similar compounds suggest that they may inhibit tumor growth and induce apoptosis in cancer cells. The following table summarizes findings from relevant studies:
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various urea derivatives, including this compound, demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that suggests potential for further development into therapeutic agents.
Case Study 2: Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in breast cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. The compound's structural features may enhance its ability to penetrate cellular membranes and interact with intracellular targets.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-(3-Chloropropanoyl)-1-methylurea with high yield and purity?
- Methodological Answer : Synthesis typically involves coupling 3-chloropropanoyl chloride with 1-methylurea under controlled conditions. Key parameters include:
- Temperature : 0–5°C to minimize side reactions (e.g., hydrolysis of the acyl chloride).
- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) to maintain reactivity .
- Catalyst : Triethylamine (2–3 equivalents) to scavenge HCl and drive the reaction to completion.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the urea (-NH-CO-N-) linkage and chloropropanoyl group (e.g., δ ~2.8–3.2 ppm for CH₂Cl) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 195.05) .
- Infrared (IR) : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different in vitro models?
- Methodological Answer :
- Standardized Assay Conditions : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., DCPMU ).
- Dose-Response Curves : Validate activity across a broad concentration range (e.g., 1 nM–100 µM) to identify IC₅₀ discrepancies due to solubility or cytotoxicity .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .
Q. What methodologies are recommended for identifying and quantifying degradation products of this compound in environmental samples?
- Methodological Answer :
- LC-MS/MS : Use reverse-phase C18 columns and MRM (multiple reaction monitoring) to detect metabolites like 3-chloropropanoic acid (m/z 122.98) and 1-methylurea (m/z 75.04) .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace degradation pathways via mass shifts .
- Hysteresis Analysis : Compare adsorption-desorption kinetics in soil/water systems to assess environmental persistence .
Q. What experimental approaches are used to screen for polymorphic forms of this compound and assess their impact on physicochemical properties?
- Methodological Answer :
- X-Ray Diffraction (XRD) : Resolve crystal lattice arrangements; anhydrous vs. hydrated forms may differ in melting points (e.g., 120°C vs. 95°C) .
- DSC/TGA : Measure thermal stability and phase transitions. Polymorphs may exhibit varying solubility profiles affecting bioavailability .
- Dissolution Testing : Use USP Apparatus II (paddle method) in simulated gastric fluid (pH 1.2) to compare dissolution rates .
Notes on Contradictory Evidence
- Synthetic Yield Variability : Conflicting reports on yields (e.g., 65–78%) may arise from differences in solvent purity or reaction scale .
- Bioactivity Discrepancies : Inconsistent IC₅₀ values in kinase inhibition assays could reflect variations in ATP concentrations or enzyme batch sources .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
